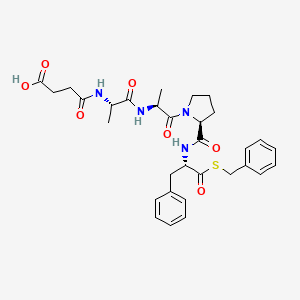
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Descripción general
Descripción
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, often referred to as CPTP, is an organic compound that is used in a variety of scientific research applications. CPTP is a member of the pyrazole family of compounds, which are heterocyclic compounds that contain a five-membered ring of three carbon atoms and two nitrogen atoms. CPTP is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrazole derivatives, including compounds similar to (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, are synthesized using a regioselective procedure involving 1,3-dipolar cycloaddition reactions (Alizadeh, Moafi, & Zhu, 2015). This synthesis method emphasizes the ability to create a variety of pyrazole-based compounds with potential applications in various fields.
Enzyme Inhibitory Activity
- Thiophene-based pyrazole derivatives demonstrate notable in vitro enzyme inhibitory activities. Specifically, certain derivatives exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting potential therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Antidepressant Activity
- Some thiophene-pyrazole compounds, similar in structure to (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, show promising antidepressant activities. These compounds' potential as antidepressants is indicated by their ability to reduce immobility time in animal models, hinting at therapeutic applications in mental health (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
- Pyrazole derivatives, including those with thiophene moieties, have demonstrated antimicrobial activities. This suggests their potential use in developing new antibacterial and antifungal agents (Rani & Mohamad, 2014).
Anti-Tumor Activities
- Research indicates that certain thiophene-pyrazole compounds exhibit anti-tumor activities. These findings suggest the potential use of such compounds in cancer treatment, opening avenues for further research and development (Gomha, Edrees, & Altalbawy, 2016).
Propiedades
IUPAC Name |
(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVIDCJDTYIWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)



![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)


![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)





![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)